A Technical Guide to the Structural Elucidation of 4-Aminomethyl-6-methoxypyrimidine
A Technical Guide to the Structural Elucidation of 4-Aminomethyl-6-methoxypyrimidine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-Aminomethyl-6-methoxypyrimidine, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers an integrated strategy, detailing the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section is grounded in the principles of scientific integrity, emphasizing the rationale behind experimental choices and the self-validating nature of a multi-pronged analytical approach. This guide is intended to serve as a practical, in-depth resource, ensuring the unambiguous structural confirmation of this critical pyrimidine derivative.
Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive molecules, including antiviral and anticancer agents.[1] The precise arrangement of substituents on this heterocyclic scaffold dictates the molecule's three-dimensional conformation, its physicochemical properties, and ultimately, its interaction with biological targets. 4-Aminomethyl-6-methoxypyrimidine (C₅H₇N₃O, Molecular Weight: 125.13 g/mol ) serves as a vital building block in the synthesis of various therapeutic agents. Its structural integrity is therefore paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide presents a logical and efficient workflow for the complete structural characterization of 4-Aminomethyl-6-methoxypyrimidine, beginning with a plausible synthetic route to understand potential process-related impurities and culminating in a definitive three-dimensional structure.
Contextualizing the Analysis: A Plausible Synthetic Pathway
A comprehensive structural elucidation begins with an understanding of the molecule's synthetic origins. A plausible and efficient synthesis of 4-Aminomethyl-6-methoxypyrimidine can be envisioned starting from readily available precursors, as illustrated below. This context is crucial for anticipating potential impurities that may need to be identified and characterized during the analytical workflow.
A potential synthetic route could involve the initial formation of a 4-amino-6-chloropyrimidine intermediate, followed by nucleophilic substitution with methoxide, and subsequent functional group transformation to introduce the aminomethyl group. A possible starting material for a related synthesis is 2,4-diamino-6-hydroxypyrimidine.[2]
Caption: A generalized synthetic workflow for 4-Aminomethyl-6-methoxypyrimidine.
Understanding this pathway allows the analytical scientist to anticipate potential impurities such as unreacted starting materials, chlorinated intermediates, or by-products from the functional group transformations.
The Analytical Keystone: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules in solution. A multi-nuclear and multi-dimensional approach provides a detailed map of the molecular framework, confirming connectivity and stereochemistry.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-Aminomethyl-6-methoxypyrimidine, the following proton signals are predicted:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2 | 8.3 - 8.6 | Singlet | 1H | The proton at position 2 is adjacent to two nitrogen atoms, leading to significant deshielding. |
| H-5 | 6.2 - 6.5 | Singlet | 1H | This proton is on the pyrimidine ring, shielded relative to H-2. |
| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| Aminomethyl (-CH₂NH₂) | 3.6 - 3.9 | Singlet (broad) | 2H | Methylene protons adjacent to an amino group and the pyrimidine ring. |
| Amino (-NH₂) | 1.5 - 2.5 | Singlet (broad) | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal due to exchange. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-6 | 165 - 175 | Carbon attached to the electronegative oxygen of the methoxy group and a ring nitrogen. |
| C-2 | 155 - 165 | Carbon situated between two nitrogen atoms in the pyrimidine ring. |
| C-4 | 150 - 160 | Carbon bearing the aminomethyl substituent and adjacent to a ring nitrogen. |
| C-5 | 90 - 100 | The carbon atom on the pyrimidine ring bonded to a hydrogen. |
| Methoxy (-OCH₃) | 50 - 60 | Typical chemical shift for a methoxy carbon. |
| Aminomethyl (-CH₂NH₂) | 40 - 50 | The methylene carbon adjacent to the amino group and the aromatic ring. |
Two-Dimensional (2D) NMR Spectroscopy
While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are essential for definitive assignment and connectivity confirmation.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments of C-2/H-2, C-5/H-5, the methoxy group, and the aminomethyl group.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
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The methoxy protons to C-6.
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The aminomethyl protons to C-4 and C-5.
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H-5 to C-4 and C-6.
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H-2 to C-4 and C-6.
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Caption: A systematic workflow for NMR-based structure elucidation.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of purified 4-Aminomethyl-6-methoxypyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer.
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¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum.
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2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish correlations.
Corroborative Evidence: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrum
For 4-Aminomethyl-6-methoxypyrimidine (MW = 125.13), a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 126.1035.
Predicted Fragmentation Pathway
Under harsher ionization conditions, such as Electron Ionization (EI), or through tandem mass spectrometry (MS/MS), fragmentation of the molecular ion can provide structural insights. The fragmentation of substituted pyrimidines is often directed by the substituents.[1]
A plausible fragmentation pathway for 4-Aminomethyl-6-methoxypyrimidine is depicted below:
Caption: Predicted electron ionization mass spectrometry fragmentation of 4-Aminomethyl-6-methoxypyrimidine.
Experimental Protocol for Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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HRMS (ESI): Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF) to determine the accurate mass of the molecular ion.
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MS/MS (Collision-Induced Dissociation): Select the [M+H]⁺ ion and subject it to collision-induced dissociation to generate a fragmentation spectrum, which can then be compared to the predicted pathway.
The Definitive Proof: Single-Crystal X-ray Crystallography
While NMR and MS provide conclusive evidence for the structure in solution and the gas phase, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The Crystallographic Workflow
The process involves growing a high-quality single crystal of the compound, followed by diffraction data collection and structure solution.
Caption: The workflow for single-crystal X-ray crystallography.
Expected Structural Features
Experimental Protocol for X-ray Crystallography
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Crystal Growth: Grow single crystals of 4-Aminomethyl-6-methoxypyrimidine by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, acetone).
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.
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Structure Solution and Refinement: Solve the phase problem using direct methods and refine the structural model against the collected diffraction data.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of a molecule as critical as 4-Aminomethyl-6-methoxypyrimidine demands a rigorous and multi-faceted analytical strategy. By integrating the detailed connectivity information from 1D and 2D NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the definitive three-dimensional arrangement from X-ray crystallography, researchers can achieve an unassailable level of confidence in the structure of this important pharmaceutical intermediate. This guide has outlined a logical, efficient, and self-validating workflow that ensures the scientific integrity of the structural assignment, a crucial step in the journey of drug discovery and development.
References
- Deshpande, A. et al. (Year).
- Shaikh, S. et al. (Year). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Journal of Heterocyclic Chemistry.
- Salem, M. A. I. et al. (Year). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
-
Wiley-VCH GmbH. (2026). 4-Amino-5-aminomethyl-2-methyl-pyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
- Gangjee, A. et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6849–6863.
-
Cheminfo.org. (n.d.). 1H NMR spectra prediction. [Link]
-
EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. [Link]
-
National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
-
ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). YouTube. [Link]
-
MDPI. (2023). Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. [Link]
-
MDPI. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
National Institutes of Health. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]
-
ResearchGate. (2014). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
-
National Institutes of Health. (2020). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
-
MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
-
MDPI. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]
-
MDPI. (2015). The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. [Link]
Sources
- 1. PROSPRE [prospre.ca]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]
